1-(2,3-dihydroindol-1-yl)-2-(3,4-dimethylphenoxy)ethanone
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Overview
Description
1-(2,3-dihydroindol-1-yl)-2-(3,4-dimethylphenoxy)ethanone is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a dihydroindole moiety linked to a dimethylphenoxy group through an ethanone bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydroindol-1-yl)-2-(3,4-dimethylphenoxy)ethanone typically involves the following steps:
Formation of the Dihydroindole Moiety: This can be achieved through the reduction of indole using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Etherification: The dihydroindole is then reacted with 3,4-dimethylphenol in the presence of a base such as potassium carbonate to form the ether linkage.
Acylation: The final step involves the acylation of the etherified product with an acyl chloride or anhydride to introduce the ethanone group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydroindol-1-yl)-2-(3,4-dimethylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The dihydroindole moiety can be oxidized to form indole derivatives.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydroindol-1-yl)-2-(3,4-dimethylphenoxy)ethanone would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The compound may exert its effects through binding to specific molecular targets and altering signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydroindol-1-yl)-2-phenoxyethanone: Lacks the dimethyl groups on the phenoxy ring.
1-(2,3-dihydroindol-1-yl)-2-(4-methylphenoxy)ethanone: Has a single methyl group on the phenoxy ring.
1-(2,3-dihydroindol-1-yl)-2-(3,4-dichlorophenoxy)ethanone: Contains chlorine atoms instead of methyl groups.
Uniqueness
1-(2,3-dihydroindol-1-yl)-2-(3,4-dimethylphenoxy)ethanone is unique due to the presence of two methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(3,4-dimethylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-7-8-16(11-14(13)2)21-12-18(20)19-10-9-15-5-3-4-6-17(15)19/h3-8,11H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPGFFRLOLDSFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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